5,6-Dihydro-5-azacytosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

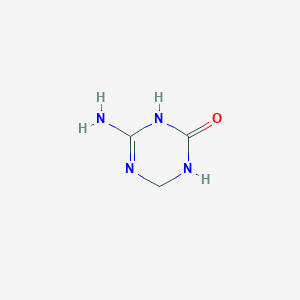

5,6-Dihydro-5-azacytosine, also known as this compound, is a useful research compound. Its molecular formula is C3H6N4O and its molecular weight is 114.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Oncology

Hypomethylating Agent

5,6-Dihydro-5-azacytosine has been studied as a hypomethylating agent, which can restore the expression of tumor suppressor genes silenced by hypermethylation. A comparative study highlighted its effectiveness against other nucleoside analogs like 2'-deoxy-5-azacytidine. It showed promising results in inducing hypomethylation with reduced cytotoxicity compared to its counterparts .

Case Study: Antileukemic Activity

In a phase II clinical trial involving patients with disseminated malignant melanoma, 5,6-dihydro-5-azacytidine was administered as a continuous infusion. The study aimed to evaluate its efficacy and safety profile in patients who had not undergone prior chemotherapy . Results indicated potential benefits in terms of tumor response rates.

| Study Type | Findings |

|---|---|

| Phase II Trial | Administered 5 g/m²/24 h; assessed for efficacy in melanoma . |

| Comparative Analysis | Less cytotoxic than 2'-deoxy-5-azacytidine; effective hypomethylation . |

Virology

Anti-HIV Activity

Research indicates that 5,6-dihydro-5-azacytidine exhibits anti-HIV properties through the mechanism of lethal mutagenesis of the viral genome. This unique action distinguishes it from other antiretroviral therapies and suggests its potential as a novel treatment option for HIV-infected patients .

Case Study: Clinical Trials

Clinical trials have demonstrated that 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC), a stable congener of the compound, shows minimal side effects while effectively inducing hypomethylation in HIV-infected cells. This finding supports the hypothesis that DHDAC could be a viable therapeutic agent with reduced toxicity compared to traditional HIV treatments .

| Study Focus | Outcome |

|---|---|

| HIV Treatment | DHDAC showed minimal side effects; effective hypomethylation . |

| Mechanism of Action | Induces lethal mutagenesis in viral genome . |

Epigenetic Research

The compound's role as an epigenetic modifier positions it as a valuable tool for investigating gene regulation mechanisms. Studies have demonstrated its ability to alter methylation patterns significantly, impacting gene expression profiles associated with various diseases .

Eigenschaften

CAS-Nummer |

62488-59-9 |

|---|---|

Molekularformel |

C3H6N4O |

Molekulargewicht |

114.11 g/mol |

IUPAC-Name |

4-amino-2,5-dihydro-1H-1,3,5-triazin-6-one |

InChI |

InChI=1S/C3H6N4O/c4-2-5-1-6-3(8)7-2/h1H2,(H4,4,5,6,7,8) |

InChI-Schlüssel |

CNLHNCVAKKOMQL-UHFFFAOYSA-N |

SMILES |

C1NC(=O)NC(=N1)N |

Kanonische SMILES |

C1NC(=O)NC(=N1)N |

Key on ui other cas no. |

62488-59-9 |

Synonyme |

5,6-DHAC 5,6-dihydro-5-azacytosine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.